1-methyl-1H-pyrazol-5-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

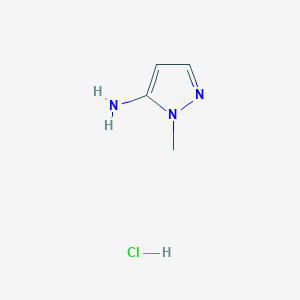

1-Methyl-1H-pyrazol-5-amine is a chemical compound with the CAS Number: 1192-21-8 . It has a molecular weight of 97.12 and is typically stored in a dark place, under an inert atmosphere, at room temperature . It is a solid in physical form .

Molecular Structure Analysis

The InChI code for 1-methyl-1H-pyrazol-5-amine is 1S/C4H7N3/c1-7-4(5)2-3-6-7/h2-3H,5H2,1H3 . The InChI key is JESRNIJXVIFVOV-UHFFFAOYSA-N .Chemical Reactions Analysis

The amino group in 1-methyl-1H-pyrazol-5-amine is a common reaction center and can react with acids or acyl groups to form corresponding salts or amides . Additionally, 5-amino-pyrazoles have been found to be potent reagents in organic and medicinal synthesis .Physical And Chemical Properties Analysis

1-Methyl-1H-pyrazol-5-amine is a dark red solid at room temperature and pressure . It is slightly soluble in chloroform and dichloromethane, and has some solubility in alcohol solvents and strongly polar dimethyl sulfoxide .Safety and Hazards

Future Directions

1-Methyl-1H-pyrazol-5-amine can be used as an intermediate in organic synthesis and medicinal chemistry . It can be used for the modification and synthesis of drug molecules and biologically active molecules . In organic transformation, the amino group in 1-methyl-1H-pyrazol-5-amine, which has significant basicity and nucleophilicity, can undergo a series of nucleophilic substitution reactions to obtain derived pyrazole compounds .

Mechanism of Action

Target of Action

It’s known that the compound can be used as an organic synthesis and pharmaceutical intermediate , implying that it may interact with various biological targets depending on the specific derivative synthesized.

Mode of Action

The amine group in the compound is a common reactive center that can react with acids or acyl groups to form corresponding salts or amides . This suggests that the compound might interact with its targets through nucleophilic substitution reactions or addition reactions with carbonyl compounds .

Action Environment

It’s worth noting that the compound should be stored under inert atmosphere at room temperature , suggesting that exposure to certain environmental conditions might affect its stability.

properties

IUPAC Name |

2-methylpyrazol-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3.ClH/c1-7-4(5)2-3-6-7;/h2-3H,5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAEUMLXAERFGDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-1H-pyrazol-5-amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Methoxyphenyl)methyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2914353.png)

![1-(3-(4-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanoyl)piperidine-4-carboxamide](/img/structure/B2914354.png)

![2-(3,5-difluorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2914356.png)

![4-[Benzyl(methyl)amino]oxolan-3-ol](/img/structure/B2914358.png)

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B2914361.png)

![[4-(2,2-Difluoroethoxy)pyridin-2-yl]-(4-prop-2-ynylpiperazin-1-yl)methanone](/img/structure/B2914366.png)

![3-fluoro-4-methoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2914368.png)

![5-Bromo-2-methylpyrazolo[1,5-a]pyridine](/img/structure/B2914373.png)

![N-(4-ethylphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2914374.png)